molecular formula C16H13NO B3432937 6-(Benzyloxy)quinoline CAS No. 108825-21-4

6-(Benzyloxy)quinoline

Cat. No. B3432937
CAS RN: 108825-21-4
M. Wt: 235.28 g/mol
InChI Key: LQNGSCMDXDEBEI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-(Benzyloxy)quinoline is a derivative of quinoline, a heterocyclic organic compound . Quinoline is a weak tertiary base and can form salts with acids. It displays reactions similar to those of pyridine and benzene . It shows both electrophilic and nucleophilic substitution reactions .


Synthesis Analysis

Quinoline and its derivatives can be synthesized from α,β-unsaturated aldehydes . The methods for the synthesis of quinoline and its hydrogenated derivatives from α,β-unsaturated aldehydes have been summarized for the first time . The review highlights the advances in this area over the past 15 years . Particular attention is focused on the use of catalytic systems, synthetic advantages, and mechanistic aspects of the reactions .


Molecular Structure Analysis

A novel quinoline derivative that selectively inhibits c-Met kinase was identified. The molecular design is based on a result of the analysis of a PF-2341066 (1)/c-Met cocrystal structure (PDB code: 2wgj) .


Chemical Reactions Analysis

Quinoline shows both electrophilic and nucleophilic substitution reactions . Many methods for the synthesis of substituted quinoline rings have been developed recently . Over the past five years, the majority of those reported have been based on cycloisomerization and cyclization processes .


Physical And Chemical Properties Analysis

Quinoline is a colorless liquid chemical . It is composed of a large number of hydrophobic carbon chains that make it sparingly soluble in water . Quinoline is soluble in organic solvents .

Scientific Research Applications

Medicinal Chemistry Research

Quinoline, which consists of benzene fused with N-heterocyclic pyridine, has received considerable attention as a core template in drug design because of its broad spectrum of bioactivity . The medicinal potential and pharmacological applications of quinoline motifs have been studied extensively to unveil their substantial efficacies for future drug development .

Antimicrobial Activities

A series of 8-benzyloxy-substituted quinoline ethers were synthesized and screened in vitro for their preliminary antimicrobial activities against two Gram-negative bacteria (Pseudomonas aeruginosa and Escherichia coli), two Gram-positive bacteria (Staphylococcus aureus and Staphylococcus epidermidis), and a fungal species (Aspergillus niger) . Among all synthesized compounds, compound 2e showed a significant growth inhibitory activity .

Antitumor Applications

Quinoline derivatives are bioactive heterocyclic compounds which have superior importance in pharmaceutical science, targeting to antitumor . They have been used in the development of new drugs for cancer treatment .

Antimalarial Applications

Quinoline derivatives have also been used in the development of antimalarial drugs . They have shown promising results in the treatment of malaria .

Anticonvulsant Applications

Quinoline derivatives have been studied for their potential as anticonvulsants . They have shown promising results in the treatment of convulsive disorders .

Antibacterial Activity

Some 8-substituted quinoline carboxylic acids have been synthesized that showed antibacterial activity . These derivatives are active against Mycobacterium tuberculosis H37Rv strain .

Safety and Hazards

The safety data sheet for a related compound, 6-Benzyloxy-1-Boc-indole-2-boronic acid, indicates that it is considered hazardous by the 2012 OSHA Hazard Communication Standard (29 CFR 1910.1200). It can cause skin irritation, serious eye irritation, and may cause respiratory irritation .

Future Directions

In the field of cardiovascular diseases, 6-benzyloxyquinoline has shown promising results . The compound containing 6-benzyl triazine and 6-benzyloxy-2-hydroxy quinoline substitution showed excellent inhibitory activity against 15-LOX and selectivity only against COX-2 compared to the standard drug celecoxib .

properties

IUPAC Name

6-phenylmethoxyquinoline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H13NO/c1-2-5-13(6-3-1)12-18-15-8-9-16-14(11-15)7-4-10-17-16/h1-11H,12H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQNGSCMDXDEBEI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)COC2=CC3=C(C=C2)N=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H13NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID401311593
Record name 6-(Phenylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

235.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-(Benzyloxy)quinoline

CAS RN

108825-21-4
Record name 6-(Phenylmethoxy)quinoline
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=108825-21-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-(Phenylmethoxy)quinoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID401311593
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
6-(Benzyloxy)quinoline
Reactant of Route 2
Reactant of Route 2
6-(Benzyloxy)quinoline
Reactant of Route 3
Reactant of Route 3
6-(Benzyloxy)quinoline
Reactant of Route 4
Reactant of Route 4
6-(Benzyloxy)quinoline
Reactant of Route 5
Reactant of Route 5
6-(Benzyloxy)quinoline
Reactant of Route 6
Reactant of Route 6
6-(Benzyloxy)quinoline

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.